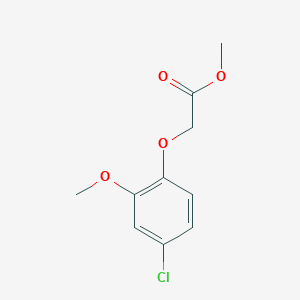

Methyl 2-(4-chloro-2-methoxyphenoxy)acetate

CAS No.:

Cat. No.: VC16558987

Molecular Formula: C10H11ClO4

Molecular Weight: 230.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClO4 |

|---|---|

| Molecular Weight | 230.64 g/mol |

| IUPAC Name | methyl 2-(4-chloro-2-methoxyphenoxy)acetate |

| Standard InChI | InChI=1S/C10H11ClO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6H2,1-2H3 |

| Standard InChI Key | QJLMZHVFVLORNG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)Cl)OCC(=O)OC |

Introduction

Chemical Identity and Structural Analysis

Methyl 2-(4-chloro-2-methoxyphenoxy)acetate belongs to the class of chlorophenoxyacetate esters, which are widely studied for their roles in agrochemicals, pharmaceuticals, and organic synthesis. Its molecular formula is C₁₀H₁₁ClO₄, derived from the substitution pattern of a chlorine atom at the para position and a methoxy group at the ortho position of the phenoxy ring, coupled with a methyl ester functional group .

Molecular Structure and Stereochemistry

The compound’s structure features:

-

A chlorine atom at the 4-position of the phenyl ring, enhancing electrophilic reactivity.

-

A methoxy group (-OCH₃) at the 2-position, contributing to steric hindrance and electronic effects.

-

An acetate ester moiety (-OCH₂COOCH₃) linked to the phenolic oxygen, which influences solubility and metabolic stability.

The presence of electron-withdrawing (Cl) and electron-donating (OCH₃) groups creates a polarized aromatic system, potentially favoring nucleophilic substitution reactions at the chloro site .

Table 1: Structural Comparison with Analogous Compounds

Synthesis and Reaction Mechanisms

The synthesis of methyl 2-(4-chloro-2-methoxyphenoxy)acetate can be inferred from methodologies used for structurally similar compounds, particularly alkylation reactions involving chloroacetate esters.

Key Synthetic Routes

A plausible pathway involves the SN2 alkylation of 4-chloro-2-methoxyphenol with methyl chloroacetate in the presence of a base, such as potassium carbonate (K₂CO₃), in polar aprotic solvents .

Representative Reaction Scheme:

-

Substrate Activation: Deprotonation of 4-chloro-2-methoxyphenol by K₂CO₃ to form a phenoxide ion.

-

Nucleophilic Attack: Phenoxide ion attacks the electrophilic carbon of methyl chloroacetate, displacing chloride.

-

Esterification: Formation of the methyl ester linkage yields the target compound.

Table 2: Optimized Synthesis Conditions

Challenges in Synthesis

-

Steric Hindrance: The ortho-methoxy group may slow reaction kinetics by obstructing access to the phenolic oxygen .

-

Competitive Hydrolysis: Methyl chloroacetate is prone to hydrolysis in aqueous conditions, necessitating anhydrous solvents .

Physicochemical Properties

While experimental data for the target compound are scarce, properties can be extrapolated from analogs:

Solubility and Stability

-

Solubility: Likely soluble in polar organic solvents (e.g., DMSO, acetone) due to the ester and methoxy groups . Limited water solubility is expected (≤1 mg/mL) .

-

Thermal Stability: Decomposition likely occurs above 150°C, consistent with similar acetates .

Spectroscopic Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume